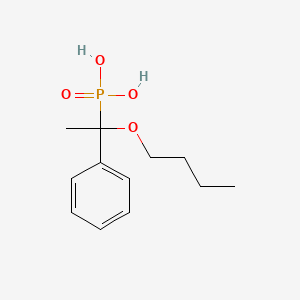
(1-Butoxy-1-phenylethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butoxy-1-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butoxy-phenylethyl moiety. This compound is known for its unique structural properties, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The molecular formula of this compound is C12H19O4P .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Butoxy-1-phenylethyl)phosphonic acid can be achieved through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: In industrial settings, the production of phosphonic acids often involves the use of phosphorus acid (H3PO3) and the formation of the phosphonic acid functional group simultaneously with the P–C bond formation. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (1-Butoxy-1-phenylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinic acid derivatives.
Substitution: The compound can participate in substitution reactions, where the butoxy or phenylethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phosphonic acids .
Aplicaciones Científicas De Investigación
(1-Butoxy-1-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential bioactive properties and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development, particularly for bone-targeting therapies.
Industry: It is utilized in the design of supramolecular or hybrid materials, surface functionalization, and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of (1-Butoxy-1-phenylethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate moiety, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, leading to its bioactive effects .
Comparación Con Compuestos Similares
- (1-Butoxy-1-phenylethyl)phosphonic acid
- (1-Butoxy-1-phenylethyl)phosphinic acid
- (1-Butoxy-1-phenylethyl)phosphate
Comparison: this compound is unique due to its specific structural arrangement, which includes a butoxy group and a phenylethyl group attached to the phosphonic acid moiety. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to similar compounds like phosphinic acids and phosphates .
Propiedades
Número CAS |
89561-56-8 |
|---|---|
Fórmula molecular |
C12H19O4P |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
(1-butoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C12H19O4P/c1-3-4-10-16-12(2,17(13,14)15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,13,14,15) |
Clave InChI |
TZJWYYQPLBEUQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(C1=CC=CC=C1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)
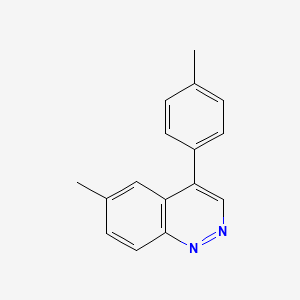
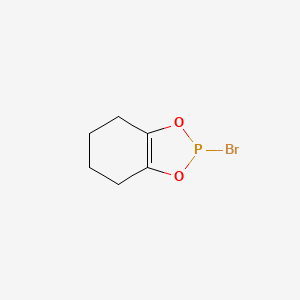

oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
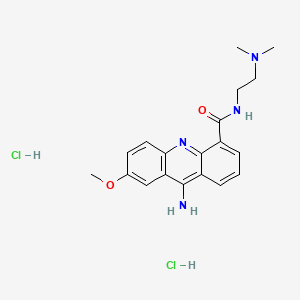
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
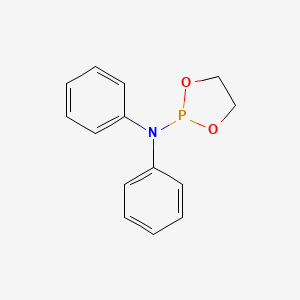
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
